![molecular formula C9H15NO5 B1233826 (E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid](/img/structure/B1233826.png)

(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

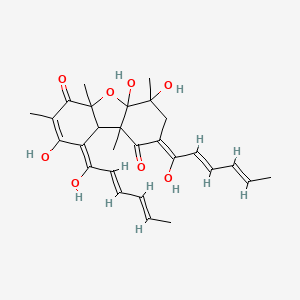

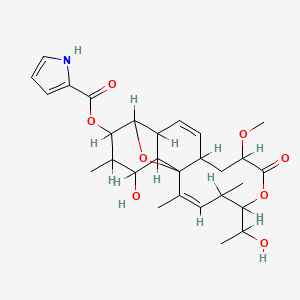

CJ-15,801 ist ein Naturstoff, der 2001 von einem Pfizer-Forschungsteam entdeckt wurde. Er wurde aus fermentierenden Kulturen eines Pilzes der Art Seimatosporium isoliert. Diese Verbindung ist bekannt für ihre antibiotischen Eigenschaften, insbesondere für ihre Fähigkeit, das Wachstum von Staphylococcus aureus zu hemmen, einer häufigen Ursache für verschiedene Infektionen. CJ-15,801 ähnelt stark Pantothensäure, dem Vitaminvorläufer von Coenzym A, und enthält eine Michael-Akzeptor-Gruppierung, was darauf hindeutet, dass es irreversibel ein Enzym hemmt, das an der Coenzym-A-Biosynthese oder -verwertung beteiligt ist .

Herstellungsmethoden

Die Synthese von CJ-15,801 und seinen verwandten Analoga stellt mehrere Herausforderungen dar, insbesondere bei der Herstellung der N-Acyl-vinylogen-Carbamidsäure-Gruppierung. Mehrere Gruppen haben die Synthese von CJ-15,801 genutzt, um neue Methoden zu präsentieren, die speziell für diesen Zweck entwickelt wurden. Einer der wichtigsten Schritte beinhaltet eine robuste palladiumkatalysierte Kupplung zur Bildung der N-Acyl-vinylogen-Carbamidgruppe unter Beibehaltung der Stereochemie. Darüber hinaus ist eine umfassende Untersuchung von Schutzgruppen erforderlich, die für die labilen funktionellen Gruppenkombinationen geeignet sind, die in diesem Molekül enthalten sind. Es wurde auch eine neue Methode zur chemoenzymatischen Herstellung von 4'-Phospho-CJ-15,801 im Multimilligramm-Maßstab entwickelt .

Vorbereitungsmethoden

The synthesis of CJ-15,801 and its related analogs presents several challenges, particularly in the preparation of the N-acyl vinylogous carbamic acid moiety. Several groups have used the synthesis of CJ-15,801 to showcase new methodologies developed specifically for this purpose. One of the key steps involves a robust palladium-catalyzed coupling to form the N-acyl vinylogous carbamate moiety while retaining stereochemistry. Additionally, extensive investigation of protecting groups suited to the labile functional group combinations contained in this molecule is necessary. A new method for the chemoenzymatic preparation of 4’-phospho-CJ-15,801 on a multi-milligram scale has also been developed .

Analyse Chemischer Reaktionen

CJ-15,801 unterliegt mehreren Arten von chemischen Reaktionen, darunter:

Oxidation: Die Michael-Akzeptor-Gruppierung in CJ-15,801 kann Oxidationsreaktionen eingehen.

Reduktion: Reduktionsreaktionen können an der Doppelbindung in der β-Alanin-Gruppierung auftreten.

Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, insbesondere an der Michael-Akzeptorstelle.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Palladiumkatalysatoren für Kupplungsreaktionen und verschiedene Schutzgruppen, um das Molekül während der Synthese zu stabilisieren. Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, sind Derivate von CJ-15,801 mit modifizierten funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

CJ-15,801 hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Coenzym-A-Biosynthese und -verwertung zu untersuchen.

Biologie: CJ-15,801 hemmt das Wachstum von arzneimittelresistenten Stämmen von Staphylococcus aureus und dem Malariaparasiten Plasmodium falciparum.

Medizin: Seine antibiotischen Eigenschaften machen es zu einem potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Medikamente.

Industrie: Die einzigartige Struktur und Reaktivität der Verbindung macht sie wertvoll für die Entwicklung neuer synthetischer Methoden und Schutzgruppenstrategien .

Wirkmechanismus

CJ-15,801 wirkt als Antimetabolit, indem es die Coenzym-A-Biosynthese kapert und dann hemmt. Es wird durch die einzigartig selektive Staphylococcus aureus Pantothensäurekinase, das erste Coenzym-A-biosynthetische Enzym, in ein Substrat für das nächste Enzym, Phosphopantothenoylcysteinsynthetase, umgewandelt. Diese Umwandlung führt zur Bildung eines eng bindenden Strukturnachahmers des nativen Reaktionszwischenprodukts, wodurch das Enzym gehemmt wird. Dieser Mechanismus ähnelt dem von Sulfonamid-Antibiotika .

Wirkmechanismus

CJ-15,801 acts as an antimetabolite by hijacking and then inhibiting coenzyme A biosynthesis. It is transformed by the uniquely selective Staphylococcus aureus pantothenate kinase, the first coenzyme A biosynthetic enzyme, into a substrate for the next enzyme, phosphopantothenoylcysteine synthetase. This transformation results in the formation of a tight-binding structural mimic of the native reaction intermediate, thereby inhibiting the enzyme. This mechanism is similar to that of sulfonamide antibiotics .

Vergleich Mit ähnlichen Verbindungen

CJ-15,801 ist einzigartig aufgrund seiner strukturellen Ähnlichkeit mit Pantothensäure und seiner spezifischen Hemmung der Coenzym-A-Biosynthese. Ähnliche Verbindungen umfassen:

Sulfonamid-Antibiotika: Diese wirken ebenfalls als Antimetaboliten, zielen aber auf verschiedene Stoffwechselwege ab.

Pantothensäure-Analoga: Verbindungen, die Pantothensäure ähneln, aber nicht die gleichen hemmenden Wirkungen auf die Coenzym-A-Biosynthese haben.

Lipopeptid-Antibiotika: Wie Enamidonin, die einige strukturelle Merkmale mit CJ-15,801 teilen, aber unterschiedliche Wirkmechanismen haben

CJ-15,801 zeichnet sich durch seine spezifische Hemmung von Staphylococcus aureus und sein Potenzial als Werkzeugverbindung für die Untersuchung der Coenzym-A-Biosynthese aus.

Eigenschaften

Molekularformel |

C9H15NO5 |

|---|---|

Molekulargewicht |

217.22 g/mol |

IUPAC-Name |

(E)-3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]prop-2-enoic acid |

InChI |

InChI=1S/C9H15NO5/c1-9(2,5-11)7(14)8(15)10-4-3-6(12)13/h3-4,7,11,14H,5H2,1-2H3,(H,10,15)(H,12,13)/b4-3+/t7-/m0/s1 |

InChI-Schlüssel |

HWKKTJQAKVPKTK-SDLBARTOSA-N |

SMILES |

CC(C)(CO)C(C(=O)NC=CC(=O)O)O |

Isomerische SMILES |

CC(C)(CO)[C@H](C(=O)N/C=C/C(=O)O)O |

Kanonische SMILES |

CC(C)(CO)C(C(=O)NC=CC(=O)O)O |

Synonyme |

CJ-15,801 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S)-6-hydroxy-8-methyl-8-azabicyclo[3.2.1]oct-3-yl tropate](/img/structure/B1233765.png)